REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH2:19][OH:20])[CH:12]=1.C(N(CC)CC)C>ClCCl.O>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH:19]=[O:20])[CH:12]=1
|
Name
|
|
Quantity
|
18.9 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
11.55 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
16.56 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CCCO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -70° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
was continued at -70° C. for a further 20
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |